molecular formula C16H21NO3 B12070217 benzyl N-[(4-formylcyclohexyl)methyl]carbamate

benzyl N-[(4-formylcyclohexyl)methyl]carbamate

Cat. No.: B12070217
M. Wt: 275.34 g/mol
InChI Key: LUJUDKWZXMOPTA-UHFFFAOYSA-N
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Description

Benzyl N-[(4-formylcyclohexyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a benzyl group, a formyl group attached to a cyclohexyl ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(4-formylcyclohexyl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with an amine derivative of 4-formylcyclohexylmethanol. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of phosgene or its derivatives. safer and more environmentally friendly methods are being developed, such as the use of carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(4-formylcyclohexyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzyl N-[(4-carboxylcyclohexyl)methyl]carbamate.

    Reduction: Benzyl N-[(4-hydroxymethylcyclohexyl)methyl]carbamate.

    Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[(4-formylcyclohexyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which benzyl N-[(4-formylcyclohexyl)methyl]carbamate exerts its effects involves the cleavage of the carbamate group. This cleavage can be catalyzed by enzymes such as esterases, leading to the release of the active form of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the active compound released.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate with a benzyl group and a carbamate functional group.

    Tert-butyl carbamate: Another common carbamate used as a protecting group for amines.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis for protecting amines.

Uniqueness

Benzyl N-[(4-formylcyclohexyl)methyl]carbamate is unique due to the presence of the formyl group attached to a cyclohexyl ring, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl N-[(4-formylcyclohexyl)methyl]carbamate

InChI

InChI=1S/C16H21NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H,17,19)

InChI Key

LUJUDKWZXMOPTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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